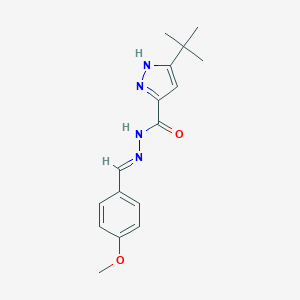
3-tert-Butyl-N'-(4-Methoxybenzyliden)-1H-Pyrazol-5-carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
The compound was synthesized in an efficient one-pot two-step process by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .Molecular Structure Analysis
The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .Wirkmechanismus
The mechanism of action of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its anticancer activity by inducing apoptosis in cancer cells. In addition, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. Furthermore, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In addition, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its high purity and good yields. In addition, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for the research on 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its anticancer activity and its mechanism of action. In addition, future research could focus on the development of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide as a potential therapeutic agent for the treatment of inflammatory diseases and viral infections. Furthermore, future research could focus on the development of new derivatives of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-methoxybenzaldehyde with tert-butyl hydrazine to form 3-tert-butyl-N-(4-methoxybenzylidene) hydrazine. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate to obtain the final product, 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method has been optimized to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Pyrazolderivate, wie die in Frage stehende Verbindung, sind wertvolle Bausteine in der Arzneimittelforschung. Sie sind aufgrund ihrer breiten Palette an physiologischen und pharmakologischen Aktivitäten wichtige Vorstufen bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) . Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Synthese verschiedener APIs, insbesondere solcher, die auf entzündliche und neurologische Erkrankungen abzielen.
Organische Synthese
In der modernen organischen Synthese dienen N-heterocyclische Amine wie diese Verbindung als Zwischenprodukte für die Konstruktion komplexerer Moleküle . Die tert-Butylgruppe kann die Löslichkeit verbessern und der Methoxybenzyliden-Rest kann an weiteren chemischen Umwandlungen beteiligt sein, was sie zu einem vielseitigen Reagenz in der synthetischen Chemie macht.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSECRUHVCDNH-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

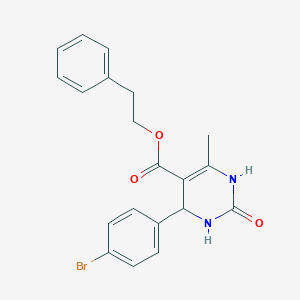
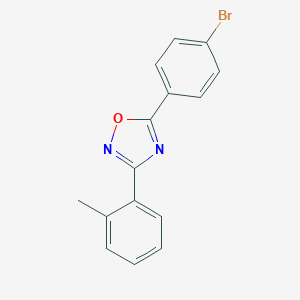
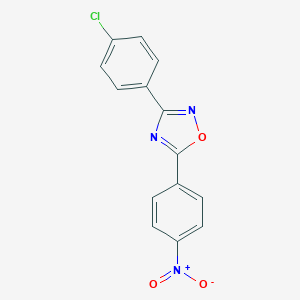
![5-(3-Methylphenyl)-3-(4'-pentyl[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B400641.png)
![5-(4-Ethylphenyl)-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole](/img/structure/B400643.png)
![Ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400644.png)
![5-Biphenyl-4-yl-3-(4'-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B400648.png)
![N-[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]-4-[4-[[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]carbamoyl]phenoxy]benzamide](/img/structure/B400649.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)
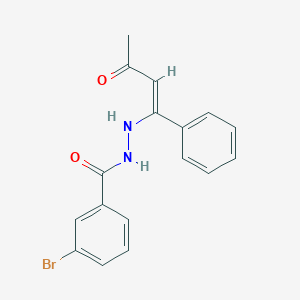
![3-[(2-Chloro-5-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B400656.png)
![O-{4-[(2-bromoanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B400657.png)
![O-[4-[(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carbothioate](/img/structure/B400659.png)
